molecular formula C54H100O12 B14454229 [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate CAS No. 72347-87-6

[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate

Cat. No.: B14454229
CAS No.: 72347-87-6
M. Wt: 941.4 g/mol
InChI Key: JPCPHRJXQOXLQE-UHFFFAOYSA-N
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Description

[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is a complex organic compound characterized by multiple ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate typically involves esterification reactions. The process begins with the preparation of nonanoic acid and its subsequent conversion to nonanoyl chloride using thionyl chloride. The nonanoyl chloride is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with additional nonanoic acid to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the ester linkages in the presence of water, yielding nonanoic acid and glycerol.

    Oxidation: The compound can be oxidized to form nonanoic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Nonanoic acid and glycerol.

    Oxidation: Nonanoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action, particularly in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • [3-[3-[2,3-Di(octanoyloxy)propoxy]-2-octanoyloxypropoxy]-2-octanoyloxypropyl] octanoate
  • [3-[3-[2,3-Di(decanoyloxy)propoxy]-2-decanoyloxypropoxy]-2-decanoyloxypropyl] decanoate

Uniqueness

Compared to similar compounds, [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is unique due to its specific chain length and the resulting physical and chemical properties. The nonanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications, including as a plasticizer and in drug delivery systems.

Properties

CAS No.

72347-87-6

Molecular Formula

C54H100O12

Molecular Weight

941.4 g/mol

IUPAC Name

[3-[3-[2,3-di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate

InChI

InChI=1S/C54H100O12/c1-6-11-16-21-26-31-36-50(55)62-45-48(65-53(58)39-34-29-24-19-14-9-4)43-60-41-47(64-52(57)38-33-28-23-18-13-8-3)42-61-44-49(66-54(59)40-35-30-25-20-15-10-5)46-63-51(56)37-32-27-22-17-12-7-2/h47-49H,6-46H2,1-5H3

InChI Key

JPCPHRJXQOXLQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC

Origin of Product

United States

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